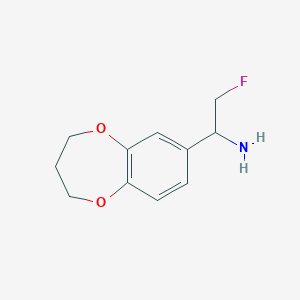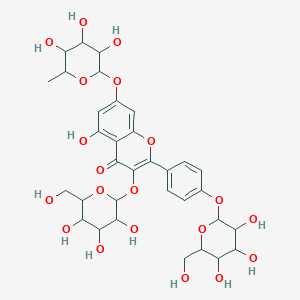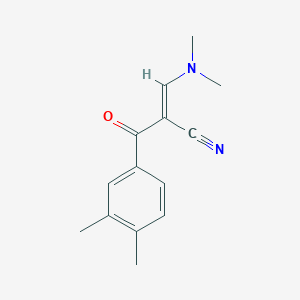
1-(3,5-Dichlorophenyl)-3-(6-methoxynaphthalen-2-yl)propane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dichlorophenyl)-3-(6-methoxynaphthalen-2-yl)propane-1,3-dione is an organic compound that belongs to the class of aromatic ketones This compound features a dichlorophenyl group and a methoxynaphthyl group connected through a propane-1,3-dione backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichlorophenyl)-3-(6-methoxynaphthalen-2-yl)propane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dichlorobenzene and 6-methoxynaphthalene.
Formation of Intermediates: The initial step involves the formation of intermediates through Friedel-Crafts acylation or alkylation reactions.
Coupling Reaction: The intermediates are then coupled using a suitable base and solvent to form the final product.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors might also be employed for more efficient production.
化学反应分析
Types of Reactions
1-(3,5-Dichlorophenyl)-3-(6-methoxynaphthalen-2-yl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(3,5-Dichlorophenyl)-3-(6-methoxynaphthalen-2-yl)propane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.
相似化合物的比较
Similar Compounds
- 1-(3,5-Dichlorophenyl)-2-(6-methoxynaphthalen-2-yl)ethanone
- 1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione
Uniqueness
1-(3,5-Dichlorophenyl)-3-(6-methoxynaphthalen-2-yl)propane-1,3-dione is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C20H14Cl2O3 |
|---|---|
分子量 |
373.2 g/mol |
IUPAC 名称 |
1-(3,5-dichlorophenyl)-3-(6-methoxynaphthalen-2-yl)propane-1,3-dione |
InChI |
InChI=1S/C20H14Cl2O3/c1-25-18-5-4-12-6-14(3-2-13(12)9-18)19(23)11-20(24)15-7-16(21)10-17(22)8-15/h2-10H,11H2,1H3 |
InChI 键 |
WNPBDUQKOBBLSQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)CC(=O)C3=CC(=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Bromo-3-chlorobicyclo[1.1.1]pentane](/img/structure/B12282054.png)
![(3E)-6-methoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B12282062.png)

![1H,3H-Pyrrolo[1,2-c]oxazol-3-one, tetrahydro-1,1-diphenyl-, (7aS)-](/img/structure/B12282069.png)
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12282070.png)
![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(phenylmethoxy)phenoxy]methyl]piperidine](/img/structure/B12282075.png)


![2-[(tert-butylsulfinylamino)-phenylmethyl]-6-diphenylphosphanyl-N,N-di(propan-2-yl)benzamide](/img/structure/B12282091.png)

![1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12282110.png)



